Vanadium(III) oxide

Description

Structure

2D Structure

Properties

IUPAC Name |

oxo(oxovanadiooxy)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAFTZQGYMGWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

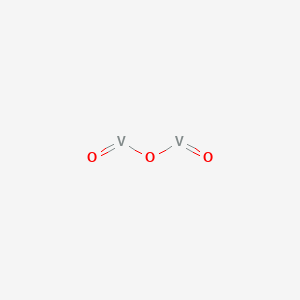

O=[V]O[V]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3V2, V2O3 | |

| Record name | VANADIUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | vanadium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892259 | |

| Record name | Vanadium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.881 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vanadium trioxide appears as a black crystalline solid. Density 4.87 g / cm3. Slightly soluble in water. Irritating to skin and eyes. May be toxic by ingestion. Used to make other chemicals. Used as a catalyst., Dry Powder, Black solid; Insoluble in water; [Merck Index] Black or dark blue odorless powder; Slightly soluble in water; [MSDSonline], BLACK POWDER. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium oxide (V2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Approximately 3000 °C | |

| Record name | VANADIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.01 g/100 mL at 20 °C, Insoluble in water, Slightly soluble in cold water (20-25 °C), soluble in hot water, Difficultly soluble in acids, Soluble in nitric acid, hydrogen fluoride, alkali ..., Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |

| Record name | VANADIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.87 g/cu cm, 4.87 g/cm³ | |

| Record name | VANADIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Black powder, Black crystals | |

CAS No. |

1314-34-7 | |

| Record name | VANADIUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4760 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium oxide (V2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divanadium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1940 °C, 1970 °C | |

| Record name | VANADIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VANADIUM TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Significance of Transition Metal Oxides in Condensed Matter Physics and Materials Engineering

Transition metal oxides (TMOs) represent a cornerstone in the study of condensed matter physics and materials engineering due to their vast array of functional properties. researchgate.netresearchgate.net These materials exhibit a wide spectrum of electronic and magnetic behaviors, including high-temperature superconductivity, colossal magnetoresistance, multiferroicity, and metal-insulator transitions. researchgate.netosti.gov This functional diversity arises from the complex interplay between the charge, spin, orbital, and lattice degrees of freedom, a consequence of the strongly correlated nature of electrons in the d-orbitals of the transition metal ions. researchgate.netcornell.educambridge.org

The unique electronic structures of TMOs, characterized by partially filled d-orbitals and highly electronegative oxygen atoms, enable their use in a multitude of technological applications. frontiersin.org They are integral components in catalysis, energy storage and conversion systems like batteries and fuel cells, and advanced electronic devices. frontiersin.orgresearchgate.netamericanelements.com The ability to tune their properties through methods like doping, strain engineering, and dimensional confinement in thin films further enhances their versatility and potential for creating next-generation technologies. cornell.edunrel.gov The study of TMOs continues to be a vibrant area of research, pushing the boundaries of fundamental science and enabling novel device functionalities. osti.govjinr.ru

Overview of Key Academic Research Domains Pertaining to Vanadium Iii Oxide

Dynamical Mean-Field Theory (DMFT) Investigations of this compound

Dynamical Mean-Field Theory (DMFT) is a powerful non-perturbative technique designed to treat strong electronic correlations. It maps the complex lattice problem onto a single-impurity Anderson model that can be solved self-consistently. d-nb.info The combination of DFT with DMFT (DFT+DMFT or LDA+DMFT) has become the state-of-the-art approach for studying materials like V₂O₃ that are close to a Mott-Hubbard metal-insulator transition. d-nb.infofuw.edu.pl

To solve the effective impurity problem within the DMFT cycle, various numerical techniques, known as "impurity solvers," are employed. For V₂O₃, Quantum Monte Carlo (QMC) simulations are a widely used and numerically exact method. d-nb.inforesearchgate.netnih.gov The LDA+DMFT(QMC) approach merges the band structure obtained from LDA with the many-body effects captured by DMFT, solved using QMC. researchgate.netresearchgate.net

These computationally intensive calculations involve mapping the interacting Anderson impurity model onto a sum of non-interacting problems, which is then evaluated using Monte Carlo techniques. d-nb.info The use of multi-orbital QMC is essential for V₂O₃ due to the involvement of multiple t₂g bands. uni-augsburg.de These simulations have been performed at various temperatures to study the spectral properties across the metal-insulator transition. fuw.edu.pld-nb.info For example, room-temperature calculations have been shown to be in good agreement with experimental photoemission and X-ray absorption spectra. fuw.edu.pld-nb.info

The LDA+DMFT(QMC) framework has been instrumental in elucidating the nature of the paramagnetic metal to paramagnetic insulator transition in V₂O₃, which is considered a classic example of a Mott-Hubbard transition. d-nb.infoamarun.org By starting with the experimental crystal structures of metallic V₂O₃ and insulating Cr-doped V₂O₃, these calculations find a Mott-Hubbard transition occurring at a Coulomb interaction strength (U) of approximately 5 eV. d-nb.inforesearchgate.netnih.govresearchgate.net

The transition is characterized by the collapse of the quasiparticle peak at the Fermi energy as the interaction strength increases. d-nb.info DMFT studies have revealed that the transition in V₂O₃ is significantly different from the simpler one-band Hubbard model due to the crucial role of orbital degrees of freedom. researchgate.netd-nb.info The picture that emerges is that the transition is driven by a correlation-enhanced crystal-field splitting, where Coulomb correlations effectively disentangle overlapping bands to open a charge gap. academie-sciences.fr This mechanism also helps to explain the unexpectedly small Mott gap observed in Cr-doped V₂O₃. researchgate.net Furthermore, DMFT calculations correctly determine the high-spin state (S=1) of the vanadium ions and the orbital occupations, consistent with experimental findings. d-nb.infonih.gov

Table 2: Key Parameters from LDA+DMFT(QMC) Studies of the Mott Transition in V₂O₃

| Parameter | Value | Reference |

| Critical Coulomb Interaction (U) | ~5 eV | d-nb.inforesearchgate.netnih.govresearchgate.net |

| Hund's Coupling (J) | 0.7 - 0.93 eV | academie-sciences.frresearchgate.net |

| Vanadium Spin State | S = 1 | d-nb.infonih.gov |

This table interactively presents crucial parameters derived from LDA+DMFT(QMC) investigations into the Mott transition in V₂O₃.

Role of Orbital Degrees of Freedom in Many-Body Phenomena

The many-body phenomena observed in this compound, particularly the Mott-Hubbard metal-insulator transition, are profoundly influenced by orbital degrees of freedom. d-nb.info Unlike simpler one-band Hubbard models, the presence of multiple d-orbitals in the vanadium ions introduces a richer complexity to the electronic interactions. uni-augsburg.dearxiv.org

Computational studies, particularly those employing a combination of the local density approximation (LDA) and dynamical mean-field theory (DMFT), have been instrumental in elucidating this role. d-nb.infoarxiv.org These calculations reveal that the metal-insulator transition in V₂O₃ is not merely a consequence of Coulomb repulsion but is intricately linked to the selective behavior of different orbitals. d-nb.inforesearchgate.net Specifically, the trigonal crystal field of the corundum structure splits the vanadium 3d orbitals into a non-degenerate a₁g orbital and a doubly degenerate e'g (or eπg) orbital. uni-augsburg.dearxiv.org

The hopping parameters, which describe the movement of electrons between neighboring vanadium ions, are different for the a₁g and e'g orbitals. The a₁g-a₁g hopping along the c-axis is a significant parameter in many theoretical models. arxiv.org The interplay between these orbitals and the strong on-site Coulomb interaction (Hubbard U) leads to an orbital-selective Mott transition. researchgate.net This means that as parameters like pressure or doping are changed, one set of orbitals (e.g., e'g) can become localized (insulating) while the other (a₁g) remains itinerant (metallic), or vice versa. researchgate.net This orbital differentiation is a key factor in explaining the highly asymmetric density of states around the Fermi energy, a feature not captured by single-band models. uni-augsburg.de The orbital degrees of freedom are also crucial for understanding the unexpectedly small Mott gap observed in chromium-doped V₂O₃. d-nb.infoarxiv.org

Crystal Field Theory and d-Orbital Splitting Analysis

Crystal Field Theory (CFT) provides a foundational framework for understanding the electronic structure of transition metal compounds like this compound. libretexts.orglardbucket.org In V₂O₃, the vanadium ion (V³⁺) is in a d² electronic configuration and is surrounded by six oxygen atoms in a distorted octahedral arrangement. arxiv.orgacs.org This octahedral crystal field lifts the five-fold degeneracy of the d-orbitals. libretexts.orglardbucket.org

The d-orbitals split into two sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). libretexts.orgedtechbooks.org This splitting occurs because the eg orbitals point directly towards the negatively charged oxygen ligands, leading to greater electrostatic repulsion, while the t₂g orbitals are directed between the ligands. libretexts.orglardbucket.org In an ideal octahedral symmetry, the energy difference between these sets is denoted as Δoct or 10Dq. lardbucket.orgedtechbooks.org

In the corundum structure of V₂O₃, a trigonal distortion further splits the t₂g orbitals into a non-degenerate a₁g orbital and a doubly degenerate e'g orbital. uni-augsburg.dearxiv.org The relative ordering and occupation of these split orbitals are critical in determining the material's magnetic and electronic properties. The two d-electrons of the V³⁺ ion occupy these t₂g-derived orbitals. Theoretical models based on CFT, often refined by more advanced ligand-field theory and quantum chemical calculations, help to explain the observed optical absorption spectra and magnetic behavior of V₂O₃. ijesrr.orgacs.org

First-Principles Calculations for Specific Properties (e.g., Electrocatalysis)

First-principles calculations, predominantly based on Density Functional Theory (DFT), are powerful tools for investigating specific properties of this compound, such as its potential for electrocatalysis. researchgate.netrsc.orgresearchgate.net These computational methods can predict the electronic structure, surface energies, and reaction pathways at an atomic level, providing insights that are often difficult to obtain experimentally. rsc.orgcolostate.edu

For instance, DFT calculations have been employed to study the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting. rsc.orgmdpi.com While studies have often focused on vanadium carbides and other vanadium compounds, the principles are applicable to V₂O₃. rsc.orgresearchgate.netrsc.org These calculations can determine the Gibbs free energy of adsorption for reaction intermediates on the catalyst surface, which is a key indicator of catalytic activity. rsc.org

In the context of the nitrogen reduction reaction (NRR), DFT calculations have shown that creating hybrid electrocatalysts, such as V₂O₃/VN heterostructures, can lead to more efficient ammonia (B1221849) synthesis. researchgate.net The calculations revealed that the different surface kinetics of V₂O₃ and VN provide alternative, lower-energy reaction pathways for the NRR. researchgate.net Similarly, first-principles calculations can predict how doping V₂O₃ with other elements might enhance its electrocatalytic performance by modifying the electronic density of states near the Fermi level and tuning the binding energies of intermediates. mdpi.com

Computational Approaches for Doped this compound Systems

Computational modeling is essential for understanding and predicting the effects of doping on the properties of this compound. bohrium.comd-nb.info Doping, for example with chromium (Cr) or titanium (Ti), is a key method for tuning the metal-insulator transition and other electronic and magnetic properties of V₂O₃. uni-augsburg.ded-nb.info

Theoretical approaches like supercell modeling within DFT are used to study the local environment of dopant atoms. bohrium.com These calculations can determine how the dopant affects the lattice structure, charge distribution, and electronic states. bohrium.comresearchgate.net For instance, in Cr-doped V₂O₃, computational studies combining DFT with DMFT have been crucial in explaining the phase diagram. d-nb.infod-nb.info These studies show that Cr-doping can be effectively modeled by adjusting the one-electron potential, but a full understanding requires considering the correlation-enhanced orbital polarization and subtle changes in the lattice. d-nb.info

Furthermore, computational methods can predict the stability of different dopant concentrations and their impact on properties like the band gap and magnetic ordering. dergipark.org.tr The insights gained from these simulations are vital for the rational design of doped V₂O₃ materials with specific functionalities for applications in electronics and catalysis. bohrium.comscience.gov

Table 1: Computational Findings on Doped V₂O₃ Systems

| Dopant/System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Cr-doped V₂O₃ | LDA+DMFT | Resolved the puzzle of the unexpectedly small Mott gap; demonstrated the importance of orbital degrees of freedom in the metal-insulator transition. | d-nb.infoarxiv.org |

| Cr-doped V₂O₃ | Charge self-consistent DFT+DMFT | Showed that correlation-enhanced orbital polarization is weaker than previously thought and highlighted the role of lattice expansion. | d-nb.info |

| General Doping | Supercell modeling (DFT) | Dopants induce local structural relaxations and changes in charge distribution, affecting hyperfine parameters. | bohrium.com |

| F-doped V₂O₅ | Spray Pyrolysis (Experimental) with CV analysis | Fluorine doping decreases resistivity and optical band gap while enhancing electrochemical activity. | science.gov |

| Cd-doped BaZrO₃ (Analogous System) | DFT (CASTEP) | Doping can induce a transition from an indirect to a direct band gap and shift the Fermi level, creating a p-type semiconductor. | researchgate.net |

Integration of Theoretical and Experimental Studies in this compound Research

A comprehensive understanding of this compound is best achieved through the close integration of theoretical modeling and experimental investigation. researchgate.netresearchgate.netdiva-portal.org Theoretical calculations provide a framework for interpreting complex experimental data, while experimental results serve to validate and refine theoretical models. colostate.eduosti.gov

For example, theoretical spectra calculated using methods like LDA+DMFT can be directly compared with experimental photoemission spectroscopy (PES) and X-ray absorption spectroscopy (XAS) data. uni-augsburg.deresearchgate.net This comparison has been crucial in confirming the S=1 spin state at each V³⁺ site and the orbital-selective nature of the metal-insulator transition in V₂O₃. researchgate.net Similarly, theoretical predictions of the density of states (DOS) have been compared with electrochemical measurements on amorphous V₂O₅ films, showing qualitative agreement and aiding in the interpretation of optical properties. diva-portal.org

In the study of V₂O₃/VN hybrid electrocatalysts, experimental results showing enhanced ammonia yield were explained by DFT calculations that revealed a lower-energy reaction pathway at the heterointerface. researchgate.net The synergy between theory and experiment is also evident in vibrational spectroscopy studies. DFT calculations of vibrational frequencies for different vanadium oxide structures on a support material helped to assign bands observed in experimental Raman spectra, leading to a more detailed structural characterization. researchgate.net This integrated approach, combining advanced computational techniques with sophisticated experimental probes, is indispensable for advancing the fundamental science and technological application of this compound and related materials. osti.govresearchgate.net

Metal Insulator Transition Mit Phenomena in Vanadium Iii Oxide

Fundamentals of the Mott-Hubbard Transition in Vanadium(III) Oxide

The metal-insulator transition in this compound is fundamentally described by the Mott-Hubbard model. This model explains transitions that are not predicted by conventional band theory, which often incorrectly classifies such materials as metals. The transition is driven by the strong electron-electron correlations among the vanadium 3d electrons.

The key to the Mott-Hubbard transition lies in the interplay between two competing factors: the on-site Coulomb repulsion (U) and the electronic bandwidth (W). aip.org

On-site Coulomb Repulsion (U): This is the energy cost associated with placing two electrons on the same vanadium ion. In V₂O₃, this repulsion is significant.

Electronic Bandwidth (W): This represents the energy range of the electronic bands, which is related to the hopping of electrons between neighboring vanadium ions.

When the Coulomb repulsion U is much larger than the bandwidth W (U >> W), the electrons are localized on the individual vanadium atoms to avoid the high energy cost of double occupancy. This localization of charge carriers leads to an insulating state, known as a Mott insulator. Conversely, if the bandwidth is large enough to overcome the Coulomb repulsion, the electrons are delocalized and can move freely throughout the crystal lattice, resulting in a metallic state.

In the case of V₂O₃, the crystal field splits the vanadium 3d orbitals. The trigonal distortion of the crystal structure further lifts the degeneracy of the t₂g orbitals into a non-degenerate a₁g orbital and a doubly degenerate e'g(π) orbital. cnr.it Both of these orbitals are involved in the electronic transitions and are populated in all phases of V₂O₃. cnr.it The metal-insulator transition involves a significant redistribution of electrons between these orbitals, highlighting the multi-orbital nature of the ground state. aip.org

Influence of External Parameters on this compound MIT

The delicate balance between the Coulomb repulsion and bandwidth in V₂O₃ can be tipped by external stimuli, leading to dramatic changes in its electronic and structural properties.

Temperature is a critical parameter that can drive a phase transition in pure V₂O₃.

In its pure form, this compound undergoes a first-order phase transition at a critical temperature (T_c) of approximately 150-160 K. aip.orgaip.orgaip.org Above this temperature, V₂O₃ is a paramagnetic metal (PM) with a rhombohedral (corundum-type) crystal structure. aip.orgarxiv.org As the temperature is lowered below T_c, it transitions into an antiferromagnetic insulating (AFI) state. aip.orgarxiv.org This electronic transition is accompanied by a structural change from the rhombohedral to a monoclinic crystal structure. aip.orgaip.org

This transition is characterized by a massive increase in electrical resistivity, which can be as large as seven orders of magnitude. aip.orgarxiv.org The primary reason for this change is the localization of the 3d conduction electrons, which is associated with an increase in the distances between some of the nearest vanadium atoms in the low-temperature monoclinic phase. aip.org

| Phase | Temperature Range | Crystal Structure | Magnetic Order | Electrical Property |

|---|---|---|---|---|

| Paramagnetic Metal (PM) | T > 150-160 K | Rhombohedral (Corundum) | Paramagnetic | Metallic |

| Antiferromagnetic Insulator (AFI) | T < 150-160 K | Monoclinic | Antiferromagnetic | Insulating |

Applying external pressure to V₂O₃ generally favors the metallic state. An increase in pressure reduces the interatomic distances, which in turn broadens the 3d electronic bands (increases W). This enhancement of the bandwidth makes it more energetically favorable for electrons to be delocalized, thus lowering the transition temperature to the insulating state. aip.org

Key findings on the effect of pressure include:

Positive hydrostatic pressure lowers the critical temperature for the transition to the AFI state. aip.org

At a pressure of 26 kbar, the transition to the AFI state is completely suppressed, and V₂O₃ remains metallic even at low temperatures. aip.org

Interestingly, at much higher pressures (around 12.5 GPa), the resistance begins to increase, and at approximately 32.5 GPa, a novel pressure-induced transition from a corundum metallic phase to a monoclinic metallic phase occurs. aps.orgarxiv.org This demonstrates that the structural and electronic transitions can be decoupled. aps.orgarxiv.org

The introduction of dopant atoms into the V₂O₃ lattice, a process known as chemical pressure, can significantly alter its phase diagram. The effect of the dopant depends on the specific element used.

Chromium (Cr) Doping: Substituting vanadium with chromium acts as a "negative" chemical pressure. Cr-doping stabilizes the insulating phase. dtic.milarxiv.org For certain concentrations of chromium (e.g., between 0.5% and 1.8%), a transition from a paramagnetic metal (PM) to a paramagnetic insulator (PI) can be induced at temperatures above the PM-AFI transition. aip.orgdtic.mil This PM-PI transition is isostructural, meaning it occurs without a change in the corundum crystal symmetry, and is considered a classic example of a Mott transition. aip.orgkuleuven.be

Titanium (Ti) Doping: In contrast to chromium, doping with titanium suppresses the insulating state. cnr.itaps.org As the concentration of Ti increases, the transition temperature to the AFI phase is lowered, and with sufficient doping (around 5%), the insulating phase is completely suppressed. cnr.itstfc.ac.uk This is attributed to Ti acting as an electron donor, effectively metallizing the system. aps.org

The mechanism behind doping effects is complex and involves not just changes in bandwidth but also local structural distortions and symmetry breaking around the dopant atoms. aps.org

| Dopant | Effect on Transition Temperature (T_c) | Effect on Insulating State | Induced Phases |

|---|---|---|---|

| Chromium (Cr) | Increases | Stabilizes | Paramagnetic Insulator (PI) |

| Titanium (Ti) | Decreases | Suppresses | - |

Pressure-Induced Metal-Insulator Transition

Strain Engineering and Epitaxial Control of MIT in this compound Thin Films

In recent years, the ability to grow high-quality thin films of V₂O₃ has opened up new avenues for controlling the MIT through strain engineering. By depositing V₂O₃ on different substrates with varying lattice mismatches, it is possible to induce significant strain in the film, thereby modifying its electronic properties. kuleuven.beresearchgate.net

Epitaxial strain can be used to tune the c/a ratio of the lattice parameters, which has a profound effect on the metal-insulator transition. aip.org For instance, compressive strain can stabilize the metallic phase, while tensile strain can favor the insulating state. researchgate.net

Key achievements in strain engineering of V₂O₃ thin films include:

The demonstration of a room-temperature Mott metal-insulator transition in both pure and Cr-doped V₂O₃ thin films through controlled epitaxial strain. aip.orgarxiv.org This has led to a colossal change in room temperature resistivity. aip.org

The ability to stabilize intermediate states between the metallic and insulating phases that are not accessible in bulk materials. aip.orgarxiv.org

The suppression of the MIT in very thin films due to the strong interaction with the substrate. dtic.mil

The decoupling of the electronic and structural transitions, allowing for the study of a genuine Mott transition without the complication of a simultaneous change in crystal symmetry. acs.org

Strain engineering of V₂O₃ thin films offers a powerful tool for designing novel electronic devices, such as next-generation Mott transistors and sensors. aip.org

Electronic Structure Changes Across the MIT

The metal-insulator transition (MIT) in this compound (V₂O₃) is characterized by profound changes in its electronic structure. This transition, which separates a high-temperature paramagnetic metallic (PM) phase from a low-temperature antiferromagnetic insulating (AFI) phase, is a hallmark of strongly correlated electron systems. aip.orgworktribe.com The fundamental change involves the opening of an electronic band gap, a direct consequence of the interplay between electron-electron correlations and lattice distortions.

In the metallic state, V₂O₃ possesses a partially filled d-band at the Fermi level, allowing for electrical conduction. As the material cools through the transition temperature (around 160 K), a significant rearrangement of the electronic density of states (DOS) occurs. aip.orgresearchgate.net Theoretical calculations and experimental observations from spectroscopy have shown that the transition involves a redistribution of spectral weight. aip.org Specifically, the V 3d orbitals, which are crucial to the electronic properties, split. In the corundum structure of the metallic phase, the V 3d states are split into a singly degenerate a₁g and doubly degenerate e²g states, both of which are partially occupied. worktribe.com

Upon transitioning to the monoclinic insulating phase, a gap opens up in the electronic structure. For the Cr-doped paramagnetic insulating (PI) phase, this gap is calculated to be around 0.15 eV, while for the AFI phase, the calculated band gap is approximately 0.63 eV. worktribe.com This gap formation is attributed to the localization of the 3d conduction electrons, driven by an increase in the V-V interatomic distances that accompanies the structural change from a corundum to a monoclinic lattice. aip.org The transition is often described within the framework of the Mott-Hubbard model, where the insulating state arises from strong Coulomb repulsion between electrons, which is enhanced by the structural changes. aip.orgresearchgate.net Studies combining ab initio methods with dynamical mean-field theory confirm that electronic correlations are critical for accurately describing the properties of V₂O₃ and that the structural transformation is intimately linked with the electronic transition.

Hysteresis Effects in this compound MIT

A characteristic feature of the first-order metal-insulator transition in this compound is the presence of thermal hysteresis. This phenomenon means that the transition temperature upon heating is different from the transition temperature upon cooling, resulting in a loop in property-versus-temperature plots.

The transition from the antiferromagnetic insulating (AFI) phase to the paramagnetic metallic (PM) phase occurs at a higher temperature during heating (Tc-heating) than the reverse transition during cooling (Tc-cooling). Experimental studies have quantified this hysteresis loop. For instance, measurements on V₂O₃ thin films deposited on glass have shown a Tc-heating of 157 K and a Tc-cooling of 148 K, resulting in a hysteresis loop width (ΔTc) of 9 K. aip.org Other studies using differential scanning calorimetry (DSC) and direct current (DC) conductivity measurements have reported similar findings, with the transition occurring between -118 °C and -128 °C (155 K to 145 K) upon cooling and between -114 °C and -108 °C (159 K to 165 K) upon heating. mdpi.com The width of this transition is observed to be around 6-10 K. mdpi.com

The characteristics of the hysteresis loop, such as its width, can be influenced by various factors including film thickness, substrate-induced strain, and doping. aip.orgcnr.it For example, the hysteresis loop is a clear indicator of the first-order nature of the phase transition. aip.org In heterostructures, such as V₂O₃/CoFeB, the resistivity curves show a hysteresis loop opening of approximately 10 K to 20 K depending on the V₂O₃ layer thickness. cnr.it The ability to tune the hysteresis is significant for potential applications and for fundamental studies of the phase transition dynamics.

Interactive Data Table: Hysteresis in V₂O₃ Metal-Insulator Transition

| Measurement Technique | Heating Transition Temperature (K) | Cooling Transition Temperature (K) | Hysteresis Width (K) | Source |

| Optical Transmittance | 157 | 148 | 9 | aip.org |

| XRD / DC Conductivity | 159 - 165 | 145 - 155 | ~10 | mdpi.com |

| Resistivity (Thin Film) | - | - | 10 - 20 | cnr.it |

This compound as a Model System for MIT Studies

This compound is widely regarded as an archetypal or prototypical material for studying the metal-insulator transition (MIT), particularly the Mott-Hubbard type transition. aip.orgresearchgate.netresearchgate.net Its status as a model system stems from several key characteristics that make it an ideal platform for investigating the complex physics of strongly correlated electrons.

Firstly, V₂O₃ exhibits a rich and complex phase diagram, with multiple distinct phases—paramagnetic metal (PM), paramagnetic insulator (PI), and antiferromagnetic insulator (AFI)—that can be accessed by tuning external parameters like temperature, pressure, and chemical doping. aip.orgworktribe.com The ability to systematically drive the system across phase boundaries allows for detailed investigation into the mechanisms governing the transition. For example, doping with chromium (Cr) can stabilize the insulating phase, while doping with titanium (Ti) or applying pressure can stabilize the metallic phase. worktribe.com

Secondly, the MIT in V₂O₃ involves a simultaneous change in electronic, magnetic, and structural properties. aip.orgaps.org The transition from a paramagnetic metal with a corundum crystal structure to an antiferromagnetic insulator with a monoclinic structure provides a unique opportunity to study the intricate coupling between these different degrees of freedom. arxiv.org Research aims to disentangle whether the electronic transition drives the structural change (a Mott mechanism) or if the lattice distortion drives the gap opening (a Peierls mechanism), with evidence suggesting a complex interplay of both, often termed a Mott-Peierls transition. worktribe.comarxiv.org

Furthermore, the dramatic change in resistivity, which can be as large as seven orders of magnitude in pure crystals, makes the transition easily detectable and quantifiable. aip.org This pronounced effect facilitates the study of the transition dynamics and the influence of various external stimuli. The fact that V₂O₃ thin films can be grown with varying levels of strain also provides a method to study a purely electronic Mott transition, disentangled from the structural transformation that is often suppressed by substrate-induced strain, offering a window into the fundamental nature of the Mott state.

Doping Strategies and Defect Chemistry in Vanadium Iii Oxide

Impact of Cationic Doping on Electronic and Structural Properties

Cationic doping involves the substitution of vanadium ions with other metal ions within the V₂O₃ crystal lattice. This process can significantly alter the material's electronic structure and, consequently, its physical properties.

Chromium Doping and its Effect on MIT Characteristics

Chromium (Cr) is a common dopant for V₂O₃. The introduction of chromium into the V₂O₃ lattice can induce a metal-to-insulator transition (MIT). researchgate.net The doping of Cr into V₂O₃ is often considered equivalent to applying negative pressure, which can drive the material into an insulating state. researchgate.net However, the effects of Cr-doping are more complex than simple structural changes, as it also introduces an additional electron into the system, modifying the correlated electronic structure. researchgate.net

The transition from a paramagnetic metal (PM) to a paramagnetic insulator (PI) state can be triggered by a chromium doping concentration greater than approximately 1.5%. arxiv.org This transition is a prototypical example of a Mott transition. arxiv.org Studies on Cr-doped V₂O₃ thin films have shown that with increasing Cr concentration beyond 3%, the resistivity of the material increases monotonically as the temperature decreases. kuleuven.be

Local Distortions and Polaronic Effects in Doped Vanadium(III) Oxide

Doping V₂O₃ can lead to local structural distortions around the dopant atoms. In the case of chromium doping, the presence of Cr atoms can create a long-range strain field, resulting in the formation of insulating regions even at low doping concentrations. kuleuven.be

In some doped vanadium oxides, such as Li-doped V₂O₅, the introduction of dopants leads to the formation of polarons, which are quasiparticles resulting from the strong coupling of an electron with the lattice distortions it induces. arxiv.org Two types of polarons have been observed: free polarons localized at a single vanadium site and bound polarons delocalized over multiple vanadium sites. arxiv.org In V₂O₃, the presence of defects can also lead to the formation of self-trapped small polarons, which have implications for the material's transport properties in the insulating phase. aps.org The crystal field and valence state of vanadium in V₂O₃ are sensitive to these local structural distortions. aps.org

Influence of Doping Concentration

The concentration of the dopant plays a crucial role in determining the properties of V₂O₃. For instance, in chromium-doped V₂O₃, a transition from an antiferromagnetic insulator (AFI) to a paramagnetic insulator (PI) occurs at low temperatures as the dopant concentration increases. kuleuven.be Both the low-temperature and room-temperature resistivity increase significantly with higher Cr concentrations. kuleuven.be

The following table summarizes the effect of chromium doping concentration on the electrical properties of V₂O₃ thin films:

| Chromium Concentration | Effect on Resistivity |

| > 1.5% | Induces a paramagnetic metal to paramagnetic insulator transition. arxiv.org |

| > 3% | Monotonic increase in resistivity with decreasing temperature. kuleuven.be |

| Increasing Concentration | Significant increase in both low-temperature and room-temperature resistivity. kuleuven.be |

Anionic Doping and its Contributions to Material Properties

Anionic doping involves the substitution of oxygen anions with other non-metal anions, such as nitrogen. This strategy can also significantly alter the material's properties. For instance, in vanadium oxides, nitridation can introduce defects and form a VN phase, which improves the material's conductivity. mdpi.com This process can be viewed as a method for creating oxygen vacancies, which provide more sites for ion storage and facilitate their diffusion. mdpi.com The introduction of nitrogen has been shown to enhance the rate performance of vanadium oxide cathodes in batteries. mdpi.com

Defect Engineering Approaches

Defect engineering, which involves the controlled introduction of defects such as oxygen vacancies, is another powerful tool for tuning the properties of V₂O₃.

Oxygen Vacancies and Their Role in Charge Carrier Concentration

Oxygen vacancies are common point defects in vanadium oxides and play a significant role in determining the charge carrier concentration. rsc.org In materials like V₂O₅, the charge imbalance caused by oxygen vacancies is compensated by the reduction of neighboring V⁵⁺ ions to V⁴⁺. aip.org This process effectively introduces excess electrons, which can act as charge carriers. The presence of V⁴⁺ states is often an indication of oxygen vacancy sites. researchgate.net

The concentration of oxygen vacancies can be tuned through various methods, such as topochemical reduction. nrel.govacs.org Increasing the concentration of oxygen vacancies generally leads to an increase in the concentration of free electrons, thereby affecting the material's electrical conductivity. nrel.govacs.org Theoretical calculations have shown that oxygen vacancies in VO₂ can create defect states near the conduction band, leading to n-type doping and a shift of the Fermi level. acs.org

Cation Vacancies and Lattice Disorders

The crystal lattice of this compound is susceptible to the formation of point defects, particularly cation vacancies. These vacancies, which are missing vanadium ions from their regular lattice sites, play a crucial role in the material's chemistry and physical properties. The formation of vanadium vacancies can be induced by thermal treatments, such as calcination at high temperatures (e.g., 600 °C), creating a structure with an open tunnel framework suitable for applications like aqueous zinc-ion batteries. acs.org The concentration and type of these vacancies are influenced by external conditions such as temperature and the partial pressure of oxygen.

The introduction of impurity ions, or dopants, into the vanadium oxide lattice provides a method for controlling the type and concentration of disordering. Theoretical studies on related systems like vanadium antimonate (B1203111) (VSbO₄) with a rutile structure have shown that both antimony and vanadium cation vacancies lead to an increase in the oxidation state of nearby vanadium cations. researchgate.net This suggests that cation defects in such structures stabilize vanadium in a higher oxidation state, such as V⁴⁺. researchgate.net The resulting materials are often non-stoichiometric, cation-deficient phases. researchgate.net This dynamic behavior, where vanadium can exist in multiple oxidation states, is a characteristic feature of these structures. researchgate.net The presence of cation vacancies is a key aspect of the defect chemistry of vanadium oxides. researchgate.net

Lattice disorders are not limited to simple vacancies. Doping can introduce significant distortions in the crystal lattice. For example, the incorporation of dopant ions with different ionic radii compared to V³⁺ can cause lattice strain and disrupt the regular crystal structure. mdpi.com This disruption can lead to the formation of smaller crystallites and increased surface roughness. mdpi.com These structural modifications, in turn, influence the material's electronic and optical properties by affecting charge carrier transport and light scattering. mdpi.com

Water Intercalation Effects

Vanadium oxides, particularly layered structures like V₂O₅, can readily absorb water from the atmosphere or solutions, leading to the formation of hydrated phases (V₂O₅·nH₂O). mdpi.com This process, known as water intercalation, involves the insertion of water molecules between the layers of the oxide. mdpi.com While V₂O₃ has a corundum structure rather than a layered one, the principles of water interaction with surface and defect sites are relevant, especially in nanostructured or modified forms. The presence of intercalated water can cause significant structural changes, including the distortion of the V-O layers, which can be identified through techniques like X-ray diffraction. aps.org

In the context of electrochemical applications, intercalated water molecules can have a profound impact on performance. For instance, in magnesium-ion batteries using vanadium oxide cathodes, structural water works synergistically with pre-intercalated Mg²⁺ ions. whut.edu.cn The lattice water facilitates faster mobility for the Mg²⁺ ions, attributed to a "charge shielding effect," which reduces the strong electrostatic interactions between the divalent cations and the oxide lattice. whut.edu.cn This collaborative effect enhances electronic conductivity and maintains structural stability during repeated charge-discharge cycles. whut.edu.cn The presence of co-intercalating water molecules has been identified as a critical factor in improving the electrochemical performance of aqueous ion storage systems. acs.org Without the support of water, the lattice can shrink, the shielding effect disappears, and the efficiency of ion intercalation and diffusion rates decrease, leading to rapid capacity fading. whut.edu.cn

Consequences of Doping and Defects on this compound Performance

The deliberate introduction of dopants and the creation of defects are powerful strategies to tailor the performance of vanadium oxides for various applications. ucl.ac.uk These modifications can significantly alter the material's electronic structure, charge transfer mechanisms, and optical properties. researchgate.net

In electrochromic devices, doping can adjust the optical bandgap and ion diffusion properties. researchgate.net For example, doping V₂O₅ films with iron (Fe) creates oxygen vacancies, which improves electrical conductivity and Li⁺ diffusion. researchgate.net This results in enhanced electrochromic performance, including faster switching speeds between colored and bleached states and higher coloration efficiency. researchgate.net

For energy storage applications, defect engineering is a key technique to enhance electrochemical performance. researchgate.net Increasing the defect concentration through doping can improve the reactivity of the material. tandfonline.com Specifically, creating nitrogen (N) doping and oxygen vacancies in vanadium oxides has been shown to concurrently boost electronic conductivity and accelerate the diffusion kinetics of zinc ions in aqueous zinc-ion batteries. bohrium.com Oxygen vacancies can also increase the number of available storage sites for ions. bohrium.com Similarly, doping with cations like sodium (Na⁺), potassium (K⁺), or ammonium (B1175870) (NH₄⁺) can expand the interplanar spacing in layered vanadium oxides. ucl.ac.uk This expansion provides more space for ion intercalation, leading to higher specific capacity and improved cycling stability. ucl.ac.uk For example, K⁺ intercalation in V₆O₁₃ was shown by DFT calculations to significantly lower the diffusion energy barrier for Zn²⁺, enabling easier ion migration. acs.org

However, the effects of defects are not always beneficial. The introduction of defects and lattice distortions can act as scattering centers for photons, which can lead to a reduction in optical transmittance. mdpi.com Furthermore, while doping can improve certain properties, the mechanisms can be complex and selecting the most effective dopant is challenging. ucl.ac.uk

Below is a table summarizing the effects of various dopants on the performance of vanadium oxides based on research findings.

| Dopant/Defect | Host Material | Application | Observed Performance Change | Reference |

| Iron (Fe) | V₂O₅ | Electrochromics | Enhanced switching speeds (Bleaching: 3.7s, Coloration: 2.0s) and coloration efficiency (47.3 cm²/C). | researchgate.net |

| Nitrogen (N) & Oxygen Vacancies | Vanadium Oxide | Zinc-Ion Batteries | Increased electronic conductivity and accelerated Zn²⁺ diffusion kinetics. Peak capacity of 420.5 mA h g⁻¹ at 0.05 A g⁻¹. | bohrium.com |

| Ammonium (NH₄⁺) | Vanadium Oxide | Lithium-Ion Batteries | Expanded interplanar distance, highest specific capacity (310.8 mAh g⁻¹ at 100 mA g⁻¹), and superior cycling stability. | ucl.ac.uk |

| Potassium (K⁺) | V₆O₁₃ | Zinc-Ion Batteries | Reduced Zn²⁺ diffusion energy barrier from 0.94 to 0.33 eV, leading to high specific capacity (367 mAh g⁻¹ at 0.5 A g⁻¹). | acs.org |

| Copper (Cu) | VO₂ | Thermochromics | Decreased insulator-to-metal transition temperature and narrowed hysteresis width. | aip.org |

| Vanadium (V) | ZnS | Optoelectronics | Reduced crystallite size, increased surface roughness, and decreased optical band gap from 3.74 to 3.15 eV. | mdpi.com |

Mechanisms of Charge Compensation in Doped this compound

One common mechanism is the formation of other point defects. For instance, in acceptor-doped oxides, where a lower-valence cation substitutes a higher-valence one (e.g., M²⁺ for V³⁺), the charge deficit can be compensated by the creation of oxygen vacancies. whiterose.ac.uk Conversely, substituting a host cation with a higher-valence dopant can lead to the formation of cation vacancies to maintain charge balance.

Another mechanism involves electronic compensation. This can occur through internal redox reactions where the oxidation state of the host metal cations changes. whiterose.ac.uk For example, in Ti-doped lithium vanadium(III) phosphate (B84403) (Li₃V₂(PO₄)₃), where Ti⁴⁺ substitutes V³⁺, the excess positive charge can be compensated by the reduction of another V³⁺ ion to V²⁺. core.ac.uk This change in the vanadium oxidation state is a key charge compensation pathway.

In some systems, a combination of ionic and electronic compensation occurs. In Sn-doped V₂O₅, a "compensation doping" effect is observed. nrel.gov The process involves the reduction of V⁵⁺ to V⁴⁺ and the formation of oxygen vacancies, which contribute electrons to the lattice. nrel.gov Simultaneously, the Sn²⁺ reactant is oxidized to Sn⁴⁺ upon incorporation into the lattice, which can be considered as contributing holes. nrel.gov This dual effect allows for fine control over the electronic properties. nrel.gov

Co-doping with both higher- and lower-valence cations provides another route for charge compensation. In VO₂, co-doping with magnesium (Mg²⁺) and tungsten (W⁶⁺) demonstrates a clear charge compensation effect. researchgate.net The high-valent W⁶⁺ dopants tend to reduce the metal-insulator transition temperature, while the low-valent Mg²⁺ dopants counteract this effect by raising it, demonstrating that the electronic effects of the two dopants can offset each other. researchgate.net In vanadium-doped silicon carbide, the compensation mechanism involves the vanadium donor compensating for boron acceptors, pinning the Fermi level. aip.org

The specific mechanism that dominates depends on the dopant, the host material, and the synthesis conditions. Understanding these mechanisms is crucial for predicting and controlling the properties of doped this compound.

Advanced Spectroscopic and Microscopic Characterization of Vanadium Iii Oxide

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy probes the quantized vibrational states of molecules and crystal lattices.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the vibrational modes of chemical bonds within a material. syr.edu In the study of V₂O₃, FTIR spectra reveal characteristic absorption bands that correspond to the stretching and bending vibrations of the vanadium-oxygen bonds.

FTIR analysis of V₂O₃ typically shows vibrational modes corresponding to V-O-V and V=O bonds. researchgate.net The presence and position of these peaks can confirm the formation of the V₂O₃ structure. researchgate.net For instance, studies have identified specific vibrational modes that are characteristic of the rhombohedral V₂O₃ phase. researchgate.net The technique is sensitive to the local environment of the vanadium atoms and can be used to distinguish between different vanadium oxide phases. psu.edursc.org

Interactive Table:

Electronic Spectroscopy Techniques

Electronic spectroscopy techniques investigate the electronic structure of materials by exciting electrons to higher energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions between different energy levels. For V₂O₃, the UV-Vis spectrum provides information about its band structure and electronic transitions.

In its metallic state, V₂O₃ exhibits broad absorption features. The strong absorption edge in the ultraviolet region is attributed to interband transitions from the oxygen 2p band to the empty vanadium t2g bands. aip.org The optical absorption in the visible region arises from d-d transitions. aip.org Studies on V₂O₃ nanocrystals have identified weak absorption peaks around 1.2 eV and 1.7 eV, and a stronger peak at approximately 2.4 eV. acs.org A broad feature is also observed around 4 eV, which is attributed to transitions from the oxygen 2p band. acs.org The position of the major absorption peak can shift, for example, a red shift has been observed with an increase in gravitational field in graded V₂O₃ structures. aip.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of a material. mdpi.com For V₂O₃, XPS is employed to analyze the V 2p and O 1s core levels. The binding energies of these core levels are characteristic of the V³⁺ oxidation state. iaea.org Analysis of the V 2p spectra can confirm the presence of V³⁺ and distinguish it from other oxidation states like V⁴⁺ and V⁵⁺. researchgate.netiaea.org The V 2p core-level peaks in metallic V₂O₃ often exhibit a double-peaked structure, which is not due to multiple valence states but is a result of final-state screening effects. aip.org

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful technique for directly imaging the electronic band structure and Fermi surface of crystalline solids. lbl.gov ARPES studies have been instrumental in understanding the metal-insulator transition in V₂O₃. lbl.govsynchrotron-soleil.fr By measuring the kinetic energy and emission angle of photoemitted electrons, ARPES can map the energy-momentum relationship of electrons in the material. iucr.orgnih.gov

Recent ARPES experiments on V₂O₃ have provided new insights that challenge previous theoretical models of its metal-insulator transition. lbl.govkaist.ac.kr For example, measurements in the metallic phase have revealed a triangular-shaped Fermi surface. lbl.gov Temperature-dependent ARPES studies have shown a gradual transfer of itinerant electron states to localized states as the material transitions from a metal to an insulator. synchrotron-soleil.fr Specifically, as the temperature decreases, the intensity of a parabolic band, typical of mobile electrons, decreases while a horizontal band, characteristic of localized electrons, becomes more intense. synchrotron-soleil.fr

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element within a material. In V₂O₃, XAS at the V L-edge and O K-edge is used to probe the unoccupied V 3d and O 2p electronic states, respectively. aip.orgresearchgate.net

V L-edge XAS spectra of V₂O₃ correspond to transitions from the V 2p core level to unoccupied V 3d states. aip.org The spectral features are sensitive to the local coordination and oxidation state of the vanadium atoms. XAS studies have played a crucial role in demonstrating that a simple one-band model is insufficient to describe the electronic structure changes that occur during the metal-insulator transition in Cr-doped V₂O₃. core.ac.uk Furthermore, polarization-dependent XAS can reveal anisotropic hybridization between O 2p and V 3d orbitals. researchgate.net

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample to determine its optical constants (refractive index and extinction coefficient) and film thickness. acs.org This technique has been used to study the optical properties of V₂O₃ thin films across their metal-insulator transition. aip.orgarxiv.orgarxiv.org

Significant changes in the optical conductivity of V₂O₃ are observed across the transition, providing evidence for the important role of electronic correlations. arxiv.orgarxiv.orgaps.org Spectroscopic ellipsometry measurements have been performed over a wide frequency range, from far-infrared to ultraviolet. arxiv.orgarxiv.orgaps.org The data obtained can be used to model the dielectric function of V₂O₃ and extract information about its electronic structure. acs.orgnih.gov For instance, the optical constants n and k have been determined, which are crucial for the design of optical devices. aip.org

Interactive Table:

Spectroscopic Ellipsometry

Diffraction and Imaging for Structural and Morphological Analysis

X-ray Diffraction (XRD) is an essential non-destructive technique for determining the crystal structure, phase composition, and crystallite size of Vanadium(III) oxide. optica.org The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

For V₂O₃, XRD is routinely used to confirm its crystal structure. The hexagonal phase of V₂O₃ is identified by its characteristic diffraction peaks, which can be indexed according to the JCPDS Card no. 34-0187. cityu.edu.hk For example, in V₂O₃ films grown on sapphire substrates, highly oriented growth is indicated by strong diffraction peaks corresponding to the (012), (024), and (036) planes. researchgate.net The Materials Project database provides calculated XRD patterns for different V₂O₃ polymorphs, such as the trigonal (R-3c space group) and cubic (Ia-3 space group) forms, which can be used as references for experimental data. materialsproject.orgmaterialsproject.org

XRD is also crucial for studying phase transitions and identifying mixed-phase materials. For instance, in the synthesis of vanadium oxides, XRD can track the transformation of precursor materials into the final V₂O₃ product and detect the presence of other vanadium oxide phases like V₂O₅ or VO₂. cityu.edu.hkscirp.orgosti.gov The broadening of XRD peaks can be analyzed using the Scherrer equation to estimate the coherence length or crystallite size within the material. skemman.is

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for the direct visualization of the morphology, size, and crystal structure of this compound at the nanoscale. TEM provides detailed images of nanomaterials, revealing their shape and size distribution, such as nanoparticles, nanorods, and nanosheets. researchgate.netresearchgate.netacs.org

HRTEM allows for the imaging of the atomic lattice of V₂O₃, providing direct evidence of its crystallinity and revealing the arrangement of atoms. acs.orgnih.gov The interplanar spacings measured from HRTEM images can be correlated with XRD data to identify specific crystal planes. For example, in Ni-V₂O₃ nanoparticles, lattice fringes with an interplanar spacing of 0.248 nm have been observed, corresponding to the (110) plane of V₂O₃. researchgate.net Fast Fourier Transform (FFT) of HRTEM images generates an electron diffraction pattern that confirms the single-crystal nature of individual nanoparticles or flakes. acs.orgucl.ac.uk

In-situ TEM allows for the real-time observation of dynamic processes, such as the thermal decomposition of precursors to form V₂O₅ nanostructures, which can subsequently be transformed into other vanadium oxides. acs.orgnih.gov This provides invaluable insights into the growth mechanisms of V₂O₃ nanostructures.

FE-SEM, which utilizes a field emission gun as the electron source, offers higher spatial resolution and the ability to operate at lower accelerating voltages compared to conventional SEM. nih.govhitachi-hightech.com This minimizes charging effects and is particularly advantageous for imaging delicate or electron-beam-sensitive nanostructures. nih.gov Studies on V₂O₃ have employed FE-SEM to characterize the morphology of thin films, nanoparticles, and nanosheets. ekb.egresearchgate.netmedcraveonline.com For example, FE-SEM images have shown V₂O₃ nanosheets with a porous structure and have been used to observe the evolution of surface morphology with changes in deposition time or synthesis conditions. researchgate.netresearchgate.netmostwiedzy.pl Cross-sectional SEM imaging can also reveal the thickness and layered structure of V₂O₃ films. researchgate.net

Nano-Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of the top few atomic layers of a material. It is particularly useful for studying the surface termination and chemistry of compounds like this compound. The technique involves bombarding the surface with a primary electron beam, which causes the emission of Auger electrons with kinetic energies characteristic of the elements present.

In the context of vanadium oxides, AES can be used in conjunction with other surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze mixed-valence systems. mdpi.com The LMM Auger peaks, which arise from O2p and V3d Auger electrons, can be analyzed to gain information about the oxidation states at the surface. mdpi.com Studies on the growth of vanadium oxide layers on substrates like Rh(110) have utilized AES to monitor the surface composition during deposition, providing insights into the epitaxial growth process. acs.orgresearchgate.net However, AES is primarily a semi-quantitative technique for determining mixed valence states within its detection range. mdpi.com

For vanadium oxides, single-crystal diffraction has been instrumental in resolving the crystal structures of various phases. geoscienceworld.org For instance, studies on homoleptic vanadium(III) complexes, which are precursors for V₂O₃ synthesis, have relied on single-crystal XRD to unambiguously establish their chemical identity and structure. researchgate.net The technique has also been used to study the structures of hydrated and solvated vanadium ions in different oxidation states, providing precise V-O bond distances. acs.org Furthermore, single-crystal analysis of ternary rare earth vanadium(III) oxides (LnVO₃) has confirmed their orthorhombic distorted perovskite structure. iaea.org These detailed structural parameters are crucial for theoretical modeling and for correlating structure with observed physical and chemical properties.

Nano-Auger Electron Spectroscopy for Surface Termination

Thermal Analysis Methods

Thermal analysis techniques are crucial for understanding the temperature-dependent behavior of materials. In the case of this compound (V₂O₃), these methods provide valuable insights into its phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique used to study thermal events, such as phase transitions, by measuring the difference in heat flow between a sample and a reference as a function of temperature. V₂O₃ undergoes a well-known metal-insulator transition (MIT), which is accompanied by a structural change and can be readily observed using DSC. mdpi.comsemanticscholar.org

Upon cooling, V₂O₃ transitions from a high-temperature paramagnetic metallic phase with a corundum-type hexagonal structure to a low-temperature antiferromagnetic insulating phase. pwr.edu.pl This transition is marked by a distinct exothermic peak in the DSC curve. For instance, in one study, the exothermic peak upon cooling was observed with an onset temperature of -116.2 °C and an extremum at -118.7 °C. mdpi.comsemanticscholar.org The heat associated with this transition was measured to be 9.8 J/g. mdpi.comsemanticscholar.org

Conversely, upon heating, the material transitions back to the metallic phase, which is observed as an endothermic peak in the DSC trace. mdpi.comsemanticscholar.org The onset for this transition was recorded at -110.6 °C with a maximum at -108.4 °C. mdpi.comsemanticscholar.org This difference in transition temperatures between the cooling and heating cycles is known as thermal hysteresis, a characteristic feature of this first-order phase transition in V₂O₃. mdpi.comsemanticscholar.org The heating and cooling rates during the DSC experiment can influence the observed transition temperatures and the width of the hysteresis loop. mdpi.comsemanticscholar.org

Table 1: DSC Data for this compound Phase Transition mdpi.comsemanticscholar.org

| Thermal Event | Onset Temperature (°C) | Peak Extremum (°C) | Enthalpy (J/g) |

| Cooling (Exothermic) | -116.2 | -118.7 | 9.8 |

| Heating (Endothermic) | -110.6 | -108.4 | - |

Data obtained at a heating/cooling rate of 2 °C/min.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is a valuable tool for assessing the thermal stability and compositional changes of a material. For V₂O₃, TGA can be used to study its oxidation behavior.

When heated in an oxidizing atmosphere, such as air or oxygen, V₂O₃ will gain weight due to the uptake of oxygen, leading to the formation of higher vanadium oxides, most commonly Vanadium(V) oxide (V₂O₅). mdpi.comosti.govoup.com For instance, research has shown that V₂O₃ can be formed by the thermal decomposition of other vanadium compounds, and its subsequent heating in an oxidizing environment will show a weight increase corresponding to the formation of V₂O₅. osti.govoup.com

In one study, the TGA of a sample synthesized to be V₂O₃ showed a notable weight increase starting above 600 K in an ambient atmosphere, indicating its oxidation. pwr.edu.pl Another study involving the thermal decomposition of vanadium(III) chloride oxide (VClO) in an argon stream first yielded V₂O₃, which upon subsequent reaction with oxygen above approximately 120 °C, formed V₂O₅. osti.govoup.com TGA is also used to characterize the purity and thermal stability of synthesized V₂O₃, where a stable mass over a certain temperature range in an inert atmosphere would indicate the absence of volatile impurities or decomposition. pwr.edu.pl

Magnetic and Electrical Characterization

The magnetic and electrical properties of this compound are intrinsically linked to its electronic structure and the metal-insulator transition.

DC Conductivity Measurements

Direct current (DC) conductivity measurements are fundamental in characterizing the electrical transport properties of V₂O₃ and clearly demonstrating its metal-insulator transition. At room temperature, V₂O₃ is in its metallic state and exhibits relatively high electrical conductivity. mdpi.comsemanticscholar.org As the temperature is lowered, the conductivity decreases, and upon reaching the transition temperature, there is a sharp, multi-order of magnitude drop in conductivity, signifying the switch to an insulating state. mdpi.comsemanticscholar.org

For example, measurements have shown that upon cooling from room temperature, the conductivity of V₂O₃ decreases, followed by a dramatic drop around the transition temperature. mdpi.comsemanticscholar.org Conversely, upon heating from a low temperature, the conductivity remains low until the transition temperature is reached, at which point it abruptly increases as the material reverts to its metallic state. mdpi.comsemanticscholar.org This behavior exhibits a clear hysteresis, consistent with the findings from DSC measurements. mdpi.comsemanticscholar.org The magnitude of the conductivity change and the transition temperature can be influenced by factors such as stoichiometry, doping, and pressure.

Electron Spin Resonance (ESR) for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying paramagnetic centers, such as V⁴⁺ (d¹) ions, which can be present as defects or intermediate species in vanadium oxides. rsc.orgnationalmaglab.org Vanadium(III) itself in its high-spin state is a paramagnetic species that could theoretically be studied by ESR, though V⁴⁺ is more commonly the focus in studies of vanadium oxides. nationalmaglab.org